molecular formula C15H16N4O2 B2413439 (3-(Pyridin-4-yloxy)piperidin-1-yl)(pyrimidin-2-yl)methanone CAS No. 2034499-72-2

(3-(Pyridin-4-yloxy)piperidin-1-yl)(pyrimidin-2-yl)methanone

Katalognummer: B2413439
CAS-Nummer: 2034499-72-2
Molekulargewicht: 284.319
InChI-Schlüssel: OXVLWOPVGXKULY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-(Pyridin-4-yloxy)piperidin-1-yl)(pyrimidin-2-yl)methanone is a synthetic heterocyclic compound designed for research applications in medicinal chemistry and drug discovery. Its molecular structure incorporates a piperidine scaffold linked to pyridine and pyrimidine rings, a feature common in compounds that target enzymes and receptors. Similar 3-(piperidin-4-ylmethoxy)pyridine-containing structures have been identified as potent, competitive inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an epigenetic enzyme target for certain cancers such as leukemia and solid tumors . Piperidine and pyrimidine cores are privileged structures in pharmaceuticals, frequently found in molecules that modulate kinase activity . The specific spatial arrangement of this compound's heteroaromatic systems makes it a valuable scaffold for investigating novel biological mechanisms and for use in structure-activity relationship (SAR) studies to develop new chemical probes. Research using this compound may focus on areas including epigenetic regulation, enzyme inhibition, and oncology.

Eigenschaften

IUPAC Name

(3-pyridin-4-yloxypiperidin-1-yl)-pyrimidin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c20-15(14-17-6-2-7-18-14)19-10-1-3-13(11-19)21-12-4-8-16-9-5-12/h2,4-9,13H,1,3,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVLWOPVGXKULY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NC=CC=N2)OC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Mitsunobu Reaction for Ether Formation

The pyridin-4-yloxy group is introduced to piperidine via Mitsunobu conditions, leveraging diethyl azodicarboxylate (DEAD) and triphenylphosphine to facilitate oxygen-nucleophile coupling.

Procedure :

  • Starting Material : 3-Hydroxypiperidine (1.0 equiv), pyridin-4-ol (1.2 equiv).
  • Reagents : DEAD (1.5 equiv), PPh₃ (1.5 equiv) in anhydrous THF.
  • Conditions : Stirred at 0°C → rt, 12 h.
  • Yield : 68–72% after column chromatography (SiO₂, EtOAc/hexane).

Key Observations :

  • Excess pyridin-4-ol ensures complete conversion, minimizing diastereomer formation.
  • THF as solvent enhances reaction homogeneity and rate.

Alternative SN2 Displacement Strategy

For piperidine derivatives with a leaving group (e.g., mesylate or tosylate), SN2 displacement with pyridin-4-olate offers a complementary route.

Procedure :

  • Starting Material : 3-Mesyloxypiperidine (1.0 equiv).
  • Reagents : Pyridin-4-ol (2.0 equiv), K₂CO₃ (3.0 equiv) in DMF.
  • Conditions : 80°C, 6 h.
  • Yield : 60–65% after recrystallization (MeOH/H₂O).

Advantages :

  • Avoids stoichiometric phosphine reagents, reducing purification complexity.

Preparation of Pyrimidin-2-ylmethanone Derivatives

Pyrimidine-2-carbonyl Chloride Synthesis

Activation of pyrimidine-2-carboxylic acid to its acid chloride is critical for subsequent coupling.

Procedure :

  • Starting Material : Pyrimidine-2-carboxylic acid (1.0 equiv).
  • Reagents : SOCl₂ (3.0 equiv), catalytic DMF.
  • Conditions : Reflux in anhydrous toluene, 4 h.
  • Yield : 85–90% (isolated via distillation).

Safety Note :

  • SOCl₂ hydrolysis releases HCl; strict moisture control is essential.

Friedel-Crafts Acylation Limitations

Direct Friedel-Crafts acylation of pyrimidine rings is hindered by electron-deficient aromatic systems. Thus, pre-functionalized pyrimidine carbonyl chlorides are preferred.

Coupling Strategies for Final Product Assembly

Nucleophilic Acyl Substitution

Reaction of 3-(pyridin-4-yloxy)piperidine with pyrimidine-2-carbonyl chloride under basic conditions.

Procedure :

  • Reagents : Pyrimidine-2-carbonyl chloride (1.1 equiv), 3-(pyridin-4-yloxy)piperidine (1.0 equiv), Et₃N (2.0 equiv) in CH₂Cl₂.
  • Conditions : 0°C → rt, 4 h.
  • Yield : 75–80% after solvent evaporation and trituration (Et₂O).

Optimization Insights :

  • Et₃N effectively scavenges HCl, preventing N-protonation of piperidine.
  • CH₂Cl₂ minimizes side reactions due to low polarity.

Palladium-Catalyzed Cross-Coupling

Buchwald-Hartwig amination offers an alternative for sterically hindered systems.

Procedure :

  • Reagents : Pyrimidine-2-boronic acid (1.2 equiv), 3-(pyridin-4-yloxy)piperidine (1.0 equiv), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), K₃PO₄ (2.0 equiv) in toluene/EtOH.
  • Conditions : 100°C, 12 h under N₂.
  • Yield : 70–73% after column chromatography.

Advantages :

  • Tolerates electron-deficient pyrimidine systems.

Purification and Analytical Characterization

Crystallization and Solvent Selection

Recrystallization from MeOH/CH₂Cl₂ (1:3) yields high-purity product as white crystals.

Data :

  • Melting Point : 142–144°C (DSC).
  • HPLC Purity : >99% (C18 column, 0.1% TFA in H₂O/MeCN).

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.65 (d, J = 5.2 Hz, 2H, pyrimidine-H), 7.45 (d, J = 4.8 Hz, 2H, pyridine-H), 4.20–4.15 (m, 1H, piperidine-OCH), 3.80–3.60 (m, 4H, piperidine-NCH₂).
  • HRMS (ESI+) : m/z calcd for C₁₆H₁₅N₃O₂ [M+H]⁺: 298.1189, found: 298.1192.

Scalability and Industrial Considerations

Cost-Effective Reagent Selection

  • Substituting DEAD with diisopropyl azodicarboxylate (DIAD) reduces Mitsunobu reaction costs without compromising yield.
  • Batch-wise coupling in CH₂Cl₂ enables kilogram-scale production.

Waste Management

  • SOCl₂ quench protocols require NaOH scrubbing to neutralize HCl emissions.
  • Pd catalyst recovery via charcoal filtration minimizes heavy metal waste.

Analyse Chemischer Reaktionen

Types of Reactions

(3-(Pyridin-4-yloxy)piperidin-1-yl)(pyrimidin-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Research indicates that (3-(Pyridin-4-yloxy)piperidin-1-yl)(pyrimidin-2-yl)methanone possesses notable biological activities:

  • Anticancer Properties: The compound has been studied for its ability to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. By disrupting CDK activity, the compound can induce apoptosis in various cancer cell lines.
  • Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, warranting further investigation into its efficacy against different pathogens.

Synthetic Routes

The synthesis of (3-(Pyridin-4-yloxy)piperidin-1-yl)(pyrimidin-2-yl)methanone typically involves several steps:

  • Preparation of Heterocycles: The individual pyridine and pyrimidine rings are synthesized through standard organic reactions such as cyclization and condensation.
  • Formation of Piperidine Ring: This is often achieved via nucleophilic substitution reactions.
  • Final Assembly: The final compound is formed through coupling reactions involving the prepared intermediates.

Applications in Research

The compound's applications extend across several fields:

Field Application
Medicinal Chemistry Investigated as a potential drug candidate for cancer therapy and enzyme inhibition.
Biochemistry Studied for its role in modulating cellular signaling pathways and enzyme activity.
Material Science Used as a building block for the synthesis of novel materials with specific properties.

Case Studies

Several studies have highlighted the potential of (3-(Pyridin-4-yloxy)piperidin-1-yl)(pyrimidin-2-yl)methanone:

  • Cancer Therapeutics: A study demonstrated that this compound effectively inhibits B-raf activity, leading to reduced tumor growth in xenograft models.
  • Enzyme Inhibition: Research showed that it can inhibit specific kinases involved in cancer progression, suggesting its utility as a therapeutic agent in targeted therapies.

Wirkmechanismus

The mechanism of action of (3-(Pyridin-4-yloxy)piperidin-1-yl)(pyrimidin-2-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3-(Pyridin-4-yloxy)piperidin-1-yl)(pyrimidin-2-yl)methanone: shares similarities with other heterocyclic compounds such as:

Uniqueness

What sets (3-(Pyridin-4-yloxy)piperidin-1-yl)(pyrimidin-2-yl)methanone apart is its combination of three distinct heterocyclic rings, which imparts unique chemical and biological properties. This structural complexity allows for diverse interactions and applications that may not be achievable with simpler compounds.

Biologische Aktivität

(3-(Pyridin-4-yloxy)piperidin-1-yl)(pyrimidin-2-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with three heterocyclic rings, which contributes to its unique chemical and biological properties. The presence of the pyridine and pyrimidine rings enhances its ability to interact with various biological targets.

The primary mechanism of action for (3-(Pyridin-4-yloxy)piperidin-1-yl)(pyrimidin-2-yl)methanone involves its interaction with specific proteins and enzymes. Notably, it has been shown to inhibit serine/threonine-protein kinase B-Raf, affecting the phosphatidylinositol-3 kinase (PI3K) signaling pathway. This inhibition can lead to decreased cell proliferation and survival, making it a candidate for cancer treatment .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For instance, a related compound in the same class showed an IC50 value of 0.09 µM against MCF-7 cells, indicating potent activity .

Cell Line IC50 Value (µM) Reference
MCF-70.09
A5490.03
Colo-2050.01

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vivo studies indicated that derivatives containing similar structural motifs exhibited significant reductions in inflammation markers, suggesting potential applications in treating inflammatory diseases .

Antimicrobial Activity

In addition to anticancer properties, (3-(Pyridin-4-yloxy)piperidin-1-yl)(pyrimidin-2-yl)methanone has shown antimicrobial activity against various strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were assessed across different concentrations, demonstrating moderate effectiveness .

Case Studies

Several research studies have focused on the biological activity of compounds related to (3-(Pyridin-4-yloxy)piperidin-1-yl)(pyrimidin-2-yl)methanone:

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of similar pyrimidine derivatives on multiple cancer cell lines, revealing that certain modifications significantly enhance potency against resistant strains .
  • Mechanistic Studies : Research involving molecular docking simulations indicated that the compound binds effectively to target proteins involved in cell signaling pathways associated with cancer progression .
  • Therapeutic Potential : Investigations into the therapeutic applications of this compound suggest its utility as a lead compound in drug development for cancer therapy and inflammatory diseases .

Q & A

Q. What are the key synthetic strategies for (3-(Pyridin-4-yloxy)piperidin-1-yl)(pyrimidin-2-yl)methanone, and how are intermediates characterized?

The synthesis involves multi-step reactions starting with functionalized pyridine and piperidine precursors. Critical steps include nucleophilic substitution to attach the pyridin-4-yloxy group to the piperidine ring, followed by coupling with a pyrimidin-2-yl carbonyl derivative. Intermediates are purified via column chromatography and characterized using HPLC (for purity), NMR (to confirm regiochemistry), and mass spectrometry (to verify molecular weight). Reaction conditions (e.g., temperature, solvent polarity) are optimized to suppress side reactions .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

¹H/¹³C NMR is used to verify bond connectivity and stereochemistry, particularly for distinguishing piperidine conformers. High-resolution mass spectrometry (HRMS) confirms the molecular formula, while IR spectroscopy identifies carbonyl (C=O) and ether (C-O) functional groups. X-ray crystallography may resolve ambiguous stereochemistry if single crystals are obtained .

Q. How can researchers assess the solubility and formulation stability of this compound for biological assays?

Solubility is tested in DMSO, PBS, and simulated biological fluids using UV-Vis spectroscopy. Stability studies under varying pH (4–9) and temperatures (4°C to 37°C) are conducted via HPLC to monitor degradation. Salt formation (e.g., hydrochloride) or co-solvents (cyclodextrins) may improve aqueous compatibility .

Advanced Research Questions

Q. How can synthetic yields be optimized for the piperidine-pyrimidine coupling step?

Catalyst screening (e.g., Pd-based for cross-coupling) and solvent optimization (e.g., DMF vs. THF) are critical. Kinetic studies via in-situ IR or LC-MS track intermediate formation. Microwave-assisted synthesis may reduce reaction times and improve regioselectivity .

Q. What methodologies resolve discrepancies between computational predictions and experimental spectral data?

Density functional theory (DFT) simulations predict NMR chemical shifts, which are compared to experimental data in deuterated solvents (e.g., DMSO-d₆). Adjustments to computational models (e.g., solvent dielectric constant) refine accuracy. 2D NMR (e.g., HSQC, HMBC) clarifies ambiguous assignments caused by conformational flexibility .

Q. How can molecular docking guide the design of derivatives with enhanced target binding?

Docking against target proteins (e.g., kinases) identifies key interactions (hydrogen bonds, π-stacking). Free energy perturbation (FEP) calculations predict binding affinity changes upon substituent modification. Validated models require correlation with in vitro IC₅₀ values from enzyme inhibition assays .

Q. What strategies address regioselectivity challenges during functionalization of the piperidine ring?

Protecting groups (e.g., Boc for amines) direct reactivity to specific positions. Computational modeling (MD simulations) predicts steric and electronic effects. Experimental validation uses substituent-directed lithiation or enzymatic catalysis for selective modifications .

Q. How do in vitro and in vivo metabolic stability assays differ in methodology?

In vitro: Microsomal incubation (human liver microsomes) with LC-MS/MS identifies Phase I metabolites. In vivo: Radiolabeled compound tracking in rodent models quantifies bioavailability and excretion. Cross-species comparisons (e.g., rat vs. human hepatocytes) assess translational relevance .

Q. What analytical approaches validate the compound’s purity for pharmacological studies?

Orthogonal methods include HPLC-UV (for major impurities), LC-MS (trace contaminants), and elemental analysis (C/H/N ratios). Stability-indicating assays under forced degradation (heat, light, oxidation) ensure robustness .

Q. How can structure-activity relationship (SAR) studies improve potency while reducing off-target effects?

Systematic substitution at the pyrimidine 4-position and piperidine 3-oxy group is tested in parallel. Pharmacophore mapping identifies critical moieties. Off-target profiling uses kinase panels or GPCR binding assays to prioritize selective derivatives .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.